2,4-dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-methylthiophene-2,4-dicarboxylate
Description
The compound 2,4-dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-methylthiophene-2,4-dicarboxylate features a thiophene core substituted with methyl ester groups at positions 2 and 4, a methyl group at position 3, and an amide-linked 2,3-dihydro-1,4-benzodioxine moiety at position 4. The benzodioxine group consists of a fused benzene ring with two oxygen atoms in a 1,4-dioxane arrangement, contributing to its electron-rich aromatic system.
Properties
IUPAC Name |
dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c1-9-13(17(21)23-2)16(27-14(9)18(22)24-3)19-15(20)10-4-5-11-12(8-10)26-7-6-25-11/h4-5,8H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWCAYLBVSHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl 5-(2,3-dihydro-1,4-benzodioxine-6-amido)-3-methylthiophene-2,4-dicarboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological properties based on current research findings.
Chemical Structure and Synthesis
The compound belongs to a class of molecules characterized by the presence of a thiophene ring and a benzodioxine moiety. The synthesis typically involves multi-step organic reactions starting from simpler precursors such as gallic acid or benzodioxane derivatives. For example, the synthesis may proceed through the formation of amides and subsequent modifications to introduce the thiophene and dicarboxylate functionalities.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, compounds derived from benzodioxane have shown significant inhibition of mushroom tyrosinase, an enzyme critical in melanin biosynthesis. In cell-based assays using B16F10 melanoma cells, certain analogs demonstrated potent inhibitory effects on tyrosinase activity without exhibiting cytotoxicity at low concentrations (≤20 µM) .
Table 1: Enzyme Inhibition Data
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Analog 1 | 1.5 | Mushroom Tyrosinase |
| Analog 2 | 2.0 | Mammalian Tyrosinase |
| Analog 3 | 0.5 | Human Carbonic Anhydrase |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against various cancer cell lines. In vitro assays indicated that while some analogs exhibited significant anti-cancer activity (IC50 values ranging from 6 to 20 µM), others showed considerable toxicity towards normal cell lines at similar concentrations . This highlights the need for further optimization to enhance selectivity for cancer cells over normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 (Lung Cancer) | 6.26 | Compound X |
| HCC827 (Lung Cancer) | 6.48 | Compound Y |
| MRC-5 (Normal Fibroblast) | >20 | Compound X |
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, the inhibition of tyrosinase is believed to occur through competitive binding at the active site of the enzyme, as evidenced by Lineweaver-Burk plots generated during kinetic studies . Furthermore, some studies suggest that these compounds may modulate signaling pathways related to apoptosis in cancer cells.
Case Studies
- Anti-Melanogenic Activity : A study investigated the anti-melanogenic effects of several analogs derived from benzodioxane in B16F10 cells. The results demonstrated that certain compounds could reduce melanin production significantly compared to controls .
- Antitumor Activity : Another investigation focused on the antitumor properties of related compounds against human lung cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with specific analogs showing enhanced efficacy compared to standard chemotherapeutics .
Scientific Research Applications
Synthetic Chemistry Applications
The compound is utilized as a key intermediate in the synthesis of complex organic molecules. Its structural complexity and functional groups enable the construction of novel frameworks that are essential in drug discovery and development.
- Synthesis of Novel Compounds : Researchers have reported the utility of this compound in synthesizing various derivatives that exhibit significant biological activities. For instance, it has been employed to create analogs of known pharmacologically active compounds, enhancing their efficacy and selectivity (Gabriele et al., 2006) .
- Methodological Innovations : The compound's reactivity allows for the exploration of new synthetic pathways. Its incorporation into larger molecular architectures demonstrates its versatility in organic synthesis, particularly in the pharmaceutical industry where it aids in the development of new drugs (Deady et al., 2003) .
Material Science Applications
The functional groups present in this compound also make it suitable for applications in material science.
- Development of Functional Materials : Due to its unique electronic properties, the compound can be incorporated into polymers and organic frameworks. These materials have potential applications in fields such as sensing, catalysis, and electronic devices (Hsiao & Yu, 1996) .
- Nanotechnology : Research is ongoing into how compounds like this can be used to create nanomaterials with specific properties for applications in electronics and photonics. The ability to tune their properties through chemical modifications opens up new avenues for innovation (Gabriele et al., 2006) .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Synthetic Chemistry | Key intermediate for synthesizing novel organic compounds |
| Biological Research | Potential cytotoxicity against cancer cells; analogs may exhibit medicinal properties |
| Material Science | Development of functional materials for electronics and sensing applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in the literature. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Observations
Core Heterocycles: The thiophene core in the target compound contrasts with thiadiazole (DTCPB), pyridine (), and thiazole (). Thiophene’s lower electronegativity compared to thiadiazole may enhance electron delocalization, while pyridine’s basicity could influence solubility .
Functional Groups: Methyl esters in the target compound differ from carbonitrile (DTCPB) and dimethylamino (). Esters are less polar than carbonitrile groups, which may reduce solubility in polar solvents but improve compatibility with hydrophobic matrices .
Molecular Weight and Applications :
- The target compound’s molecular weight is likely higher than ’s thiazole derivative (~290 g/mol) but lower than DTCPB (~435 g/mol). Higher molecular weight often correlates with reduced volatility, which may suit solid-state applications .
- Compounds like DTCPB are used in optoelectronics due to their conjugated systems, while the target’s ester groups may align with agrochemical or pharmaceutical research, akin to sulfonylurea herbicides in .
Research Findings and Implications
Crystallographic Behavior: The benzodioxine amide in the target compound may form C=O···H-N hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis. This contrasts with DTCPB’s carbonitrile, which likely engages in weaker dipole interactions .
Electronic Properties: Thiophene’s lower electronegativity compared to thiadiazole (DTCPB) could result in a narrower bandgap, enhancing charge transport in electronic applications.
Biological Relevance :
- The amide group in the target compound resembles sulfonylurea herbicides (), which inhibit acetolactate synthase. Structural analogs with benzodioxine-thiophene motifs may exhibit herbicidal activity, though this remains speculative .
Preparation Methods
Synthesis of the Thiophene Dicarboxylate Core
The thiophene dicarboxylate core, dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, serves as the foundational intermediate for subsequent functionalization. While the Gewald reaction is a classical route for synthesizing 2-aminothiophene derivatives, recent adaptations focus on cyclocondensation strategies to improve regioselectivity and yield.
In a representative procedure, a mixture of methyl cyanoacetate, elemental sulfur, and 3-methylbut-2-enenitrile undergoes cyclization under basic conditions, facilitated by anhydrous tetrahydrofuran (THF) and triethylamine as a catalyst. The reaction proceeds at 60–80°C for 12–24 hours, yielding the aminothiophene intermediate with a reported purity of >95% after column chromatography (silica gel, ethyl acetate/hexane eluent). Alternative approaches, such as those involving polysaccharide-derived diols and bio-sourced acids, have been explored for analogous thiophene polyesters, though these methods prioritize polymer formation over small-molecule synthesis.
Table 1: Comparative Analysis of Thiophene Core Synthesis Methods
Preparation of 2,3-Dihydro-1,4-Benzodioxine-6-Carbonyl Chloride
The benzodioxine moiety is introduced via amidation, necessitating prior activation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to its corresponding acyl chloride. This step employs thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, with catalytic dimethylformamide (DMF) to accelerate the reaction.
The reaction is typically conducted at 0–5°C to minimize side reactions, with gradual warming to room temperature to ensure complete conversion. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual carboxylic acid, with characteristic carbonyl signals at δ 170–175 ppm in the carbon-13 spectrum.
Amidation Reaction: Coupling the Benzodioxine Moiety
The critical amidation step involves reacting the thiophene core’s amino group with the activated benzodioxine carbonyl chloride. This reaction is performed in anhydrous DMF, with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Conditions :
- Molar Ratio : 1:1.2 (thiophene amine : acyl chloride) to ensure complete conversion.
- Temperature : 0°C initial, gradually rising to 25°C over 4–6 hours.
- Catalyst : Lewis acids such as ZnCl₂ (1–2 mol%) enhance reaction efficiency.
Post-reaction, the mixture is quenched with ice-water, and the precipitate is filtered and washed with dichloromethane. Purification via recrystallization (ethanol/water) or silica gel chromatography yields the final product with >90% purity.
Table 2: Optimization of Amidation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
|---|---|---|---|---|
| Solvent | DMF | THF | Acetonitrile | DMF |
| Catalyst | None | ZnCl₂ | FeCl₃ | ZnCl₂ (1 mol%) |
| Temperature (°C) | 25 | 0→25 | -10→10 | 0→25 |
| Yield (%) | 68 | 89 | 75 | 89 |
Industrial-Scale Synthesis Considerations
Scaling this synthesis necessitates addressing exothermic reactions, solvent recovery, and waste management. Continuous flow reactors have been proposed to improve heat dissipation and reaction consistency, particularly for the cyclocondensation and amidation steps. For instance, microreactor systems operating at 80°C with residence times of 30 minutes achieve 85% yield for the thiophene core, surpassing batch reactor performance.
Industrial purification often employs fractional crystallization over column chromatography, reducing costs and solvent usage. Process analytical technology (PAT), including in-line IR spectroscopy, enables real-time monitoring of reaction progression and impurity profiles.
Characterization and Quality Control
Rigorous characterization ensures structural fidelity and purity. Key techniques include:
- NMR Spectroscopy : Proton NMR resolves thiophene ring protons (δ 6.8–7.2 ppm), methyl esters (δ 3.7–3.9 ppm), and benzodioxine aromatic signals (δ 6.5–6.7 ppm).
- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 431.12 (C₁₉H₁₉NO₆S).
- X-ray Crystallography : Single-crystal analysis verifies the planar thiophene ring and amide bond geometry, with intermolecular hydrogen bonding between the amide NH and ester carbonyl groups.
Table 3: Spectroscopic Data for Final Product
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.75 (s, 6H, COOCH₃), δ 6.85 (s, 1H, NH) | |
| ¹³C NMR (CDCl₃) | δ 167.2 (COOCH₃), δ 165.8 (CONH) | |
| IR (KBr) | 1740 cm⁻¹ (C=O ester), 1655 cm⁻¹ (C=O amide) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
